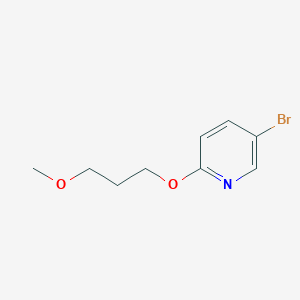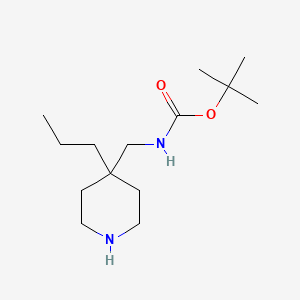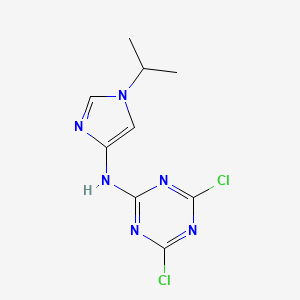![molecular formula C16H14S B13982651 3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)
3-Methyl-2-(o-tolyl)benzo[b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(o-tolyl)benzo[b]thiophene is a heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their unique structural features, which include a fused benzene and thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(o-tolyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated benzothiophene with an arylboronic acid under mild conditions .
Another method involves the use of aryne intermediates. In this approach, an aryne precursor reacts with an alkynyl sulfide to form the benzothiophene scaffold . This method is advantageous due to its functional group tolerance and the ability to introduce various substituents at different positions on the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions.
化学反応の分析
Types of Reactions
3-Methyl-2-(o-tolyl)benzo[b]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring. Common reagents include halogens, nitro groups, and alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitro, and alkylated benzothiophenes.
科学的研究の応用
3-Methyl-2-(o-tolyl)benzo[b]thiophene has a wide range of applications in scientific research:
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 3-Methyl-2-(o-tolyl)benzo[b]thiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
In electronic applications, the compound’s mechanism of action involves its ability to conduct electricity and emit light. The conjugated system within the benzothiophene ring allows for efficient charge transport and light emission, making it suitable for use in OLEDs and OFETs .
類似化合物との比較
3-Methyl-2-(o-tolyl)benzo[b]thiophene can be compared with other benzothiophene derivatives, such as:
2-Phenylbenzo[b]thiophene: Similar structure but with a phenyl group instead of a methyl group. It exhibits different electronic properties and reactivity.
3-Methylbenzo[b]thiophene: Lacks the o-tolyl group, resulting in different chemical and physical properties.
2-Methylbenzo[b]thiophene: Similar to this compound but with the methyl group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C16H14S |
|---|---|
分子量 |
238.3 g/mol |
IUPAC名 |
3-methyl-2-(2-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C16H14S/c1-11-7-3-4-8-13(11)16-12(2)14-9-5-6-10-15(14)17-16/h3-10H,1-2H3 |
InChIキー |
MKQBDSZWESZHPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=C(C3=CC=CC=C3S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



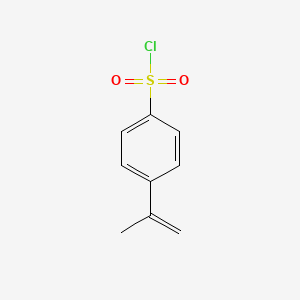

![2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
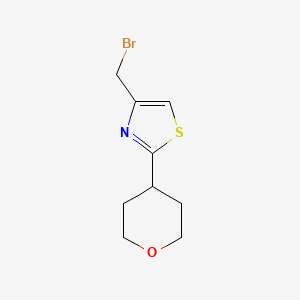

![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)

![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)

